![molecular formula C11H12ClN5O2S B5810385 N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5810385.png)
N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloro-methoxyphenyl group and a tetrazolyl-sulfanyl-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the tetrazole intermediate with a thiol compound.
Formation of the Acetamide Moiety: The final step involves the acylation of the sulfanyl-tetrazole intermediate with 3-chloro-4-methoxyphenyl acetic acid under suitable conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with target proteins, leading to modulation of their function. These interactions can result in various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide
- N-(3-chloro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is unique due to its combination of a tetrazole ring and a sulfanyl-acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O2S/c1-17-11(14-15-16-17)20-6-10(18)13-7-3-4-9(19-2)8(12)5-7/h3-5H,6H2,1-2H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVDXEIIFKYHOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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